molecular formula C8H13NO2 B12861534 2-(5-Ethylisoxazol-3-yl)propan-2-ol

2-(5-Ethylisoxazol-3-yl)propan-2-ol

Cat. No.: B12861534
M. Wt: 155.19 g/mol
InChI Key: XXILERSVPRZQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethylisoxazol-3-yl)propan-2-ol is an isoxazole derivative characterized by an ethyl group at position 5 of the isoxazole ring and a propan-2-ol substituent at position 3. The molecular formula is C₈H₁₃NO₂, with a molar mass of 155.19 g/mol. Isoxazole derivatives are widely studied for pharmacological applications due to their ability to interact with biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-4-6-5-7(9-11-6)8(2,3)10/h5,10H,4H2,1-3H3

InChI Key

XXILERSVPRZQHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylisoxazol-3-yl)propan-2-ol typically involves the cycloaddition of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including 2-(5-Ethylisoxazol-3-yl)propan-2-ol, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylisoxazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Mechanism of Action

The mechanism of action of 2-(5-Ethylisoxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with two analogs: a phenyl-substituted isoxazole ester () and an indole-based propan-2-ol derivative ().

Table 1: Molecular Properties and Substituent Analysis
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
2-(5-Ethylisoxazol-3-yl)propan-2-ol C₈H₁₃NO₂ 155.19 5-Ethyl, 3-propan-2-ol Hydroxyl, isoxazole
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 5-Isoxazolyl, 2-chloro-6-fluorophenyl Ester, halogenated aryl
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Complex (see ) N/A Indolyloxy, methoxy, ethylamino Hydroxyl, indole, ether
Insights:
  • Hydrophilicity : The hydroxyl group in 2-(5-Ethylisoxazol-3-yl)propan-2-ol increases aqueous solubility compared to the lipophilic ester group in ’s compound.
  • Steric Effects : The ethyl group at position 5 introduces moderate steric bulk, whereas the halogenated phenyl group in ’s compound may enhance binding to hydrophobic pockets.
  • Receptor Interactions: ’s indole-based compound demonstrates antiarrhythmic and adrenoceptor-binding activity, suggesting the propan-2-ol group may play a role in receptor affinity. However, the isoxazole core in the target compound could lead to distinct binding profiles .
Hypothetical Activity of Target Compound:
  • The hydroxyl group in 2-(5-Ethylisoxazol-3-yl)propan-2-ol could facilitate interactions with adrenoceptors or enzymes, similar to ’s compounds.
  • The ethyl group’s hydrophobicity might improve membrane permeability, balancing solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.